

# An In-depth Technical Guide to the 15(S)-Latanoprost Stereoisomer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | 15(S)-Latanoprost |           |
| Cat. No.:            | B1631241          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of **15(S)-Latanoprost**. As a stereoisomer of the potent ocular hypotensive agent Latanoprost, this molecule is of significant interest for structure-activity relationship studies and in the development of novel prostaglandin analogues.

#### **Chemical Structure and Identification**

**15(S)-Latanoprost** is a synthetic prostaglandin  $F2\alpha$  analogue and the C-15 epimer of Latanoprost. The inversion of the hydroxyl group at the 15th carbon position significantly influences its biological activity.



| Identifier        | Value                                                                                                           |  |
|-------------------|-----------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate[1][2] |  |
| Synonyms          | 15-epi-Latanoprost, Latanoprost Impurity E,<br>Latanoprost USP Related Compound B[2][3][4]<br>[5]               |  |
| CAS Number        | 145773-22-4[1][3][4]                                                                                            |  |
| Molecular Formula | C <sub>26</sub> H <sub>40</sub> O <sub>5</sub> [1][3][4][6]                                                     |  |
| SMILES            | CC(C)OC(=0)CCC/C=C\C[C@H]1INVALID-<br>LINKO)O">C@HO[2]                                                          |  |
| InChI Key         | GGXICVAJURFBLW-SCTZCWPJSA-N[1][3][7]                                                                            |  |

## **Physicochemical Properties**

A summary of the key physicochemical properties of **15(S)-Latanoprost** is provided below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data for this specific stereoisomer.

| Property                  | Value                                                                             | Source    |
|---------------------------|-----------------------------------------------------------------------------------|-----------|
| Molecular Weight          | 432.6 g/mol                                                                       | [1][4][6] |
| Appearance                | Liquid, Colourless Oil                                                            | [1]       |
| Purity                    | >95%                                                                              | [1]       |
| Boiling Point (Predicted) | 573.4 ± 50.0 °C at 760 mmHg                                                       | [1]       |
| Density (Predicted)       | 1.1 ± 0.1 g/cm <sup>3</sup>                                                       | [1]       |
| Solubility                | DMF: 100 mg/mLDMSO: 100<br>mg/mLEthanol: 100<br>mg/mLDMSO:PBS (1:12): 80<br>μg/mL | [3]       |



## **Biological Activity and Signaling Pathway**

**15(S)-Latanoprost**, like its 15(R) counterpart, is an agonist of the Prostaglandin F2 $\alpha$  (FP) receptor, a G-protein coupled receptor (GPCR). However, the (S) configuration at the C-15 position results in a lower binding affinity and reduced potency compared to Latanoprost. The free acid form of **15(S)-Latanoprost** has an IC<sub>50</sub> value of 24 nM in a cat iris sphincter muscle binding assay, which is significantly higher than the 3.6 nM for the free acid of Latanoprost.[8] Despite its lower potency, topical administration of **15(S)-Latanoprost** has been shown to reduce intraocular pressure (IOP) in cynomolgus monkeys.[3]

Upon binding to the FP receptor, Latanoprost and its stereoisomers are known to activate Gαq proteins, which in turn stimulate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>), and DAG activates protein kinase C (PKC). This signaling cascade is believed to contribute to the remodeling of the extracellular matrix in the uveoscleral pathway, leading to increased aqueous humor outflow and a reduction in IOP.

Additionally, studies on Latanoprost have indicated its ability to promote neurite outgrowth through the PI3K-Akt-mTOR signaling pathway, a mechanism that may contribute to its neuroprotective effects in glaucoma.



Click to download full resolution via product page



Caption: Signaling pathway of **15(S)-Latanoprost** via the FP receptor.

# Experimental Protocols Synthesis of 15(S)-Latanoprost

The synthesis of **15(S)-Latanoprost** is often achieved as part of the synthesis of Latanoprost, where it is formed as a diastereomeric impurity. The Corey lactone is a common starting material for the synthesis of prostaglandins. The general strategy involves the stereoselective reduction of a C-15 ketone precursor. To obtain the 15(S)-isomer, a different reducing agent or reaction conditions would be employed compared to the synthesis of the 15(R)-isomer (Latanoprost).

Illustrative Synthetic Scheme (Conceptual):

- Starting Material: Corey lactone diol.
- Protection of Hydroxyl Groups: The two hydroxyl groups on the cyclopentane ring are protected, for example, as tetrahydropyranyl (THP) ethers.
- Oxidation: The primary alcohol is oxidized to an aldehyde (the Corey aldehyde).
- Wittig Reaction: The  $\alpha$ -side chain is introduced via a Wittig reaction.
- Reduction of Lactone: The lactone is reduced to a lactol using a reducing agent like diisobutylaluminum hydride (DIBAL-H).
- Second Wittig Reaction: The  $\omega$ -side chain containing the phenyl group and a ketone at the C-15 position is introduced.
- Stereoselective Reduction of C-15 Ketone: This is the crucial step for determining the stereochemistry. For 15(S)-Latanoprost, a specific reducing agent that favors the formation of the (S)-alcohol would be used.
- Esterification: The carboxylic acid is esterified with isopropyl iodide.
- Deprotection: The protecting groups on the hydroxyls are removed to yield the final product.



# Purification by High-Performance Liquid Chromatography (HPLC)

As **15(S)-Latanoprost** is often an impurity in Latanoprost preparations, HPLC is the method of choice for its separation and purification.

#### Example HPLC Method:

- Column: NH2 column
- Mobile Phase: Heptane:2-propanol:acetonitrile (93:6:1 v/v/v) with a small amount of water.
- Detection: UV at an appropriate wavelength.

This method has been shown to achieve baseline separation of Latanoprost, **15(S)**-Latanoprost, and the 5,6-trans-Latanoprost isomer.

#### Characterization

The structure of **15(S)-Latanoprost** can be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are used to elucidate
  the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling
  constants will differ between the 15(S) and 15(R) isomers, particularly for the protons and
  carbons near the C-15 chiral center.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), ester (C=O), and the phenyl ring.

## **FP Receptor Binding Assay**

This assay is performed to determine the binding affinity of **15(S)-Latanoprost** to the FP receptor.

Protocol Outline:

### Foundational & Exploratory





- Preparation of Cell Membranes: Cell membranes expressing the FP receptor (e.g., from transfected HEK293 cells or a relevant tissue source like cat iris sphincter muscle) are prepared by homogenization and centrifugation.
- Radioligand: A radiolabeled prostaglandin, such as [3H]-PGF<sub>2</sub>α, is used as the ligand.
- Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of unlabeled 15(S)-Latanoprost (the competitor).
- Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.
   The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.
- Quantification: The amount of radioactivity trapped on the filter (representing the bound radioligand) is measured using a scintillation counter.
- Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the
  concentration of competitor that inhibits 50% of the specific binding of the radioligand) can
  be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff
  equation.





Click to download full resolution via product page

Caption: Experimental workflow for an FP receptor binding assay.

### Conclusion

**15(S)-Latanoprost** serves as a crucial tool for understanding the stereochemical requirements for prostaglandin FP receptor activation and for the development of more selective and potent antiglaucoma agents. This in-depth technical guide provides foundational knowledge for researchers and drug development professionals working with this important stereoisomer. The



detailed protocols and pathway diagrams offer a practical resource for experimental design and data interpretation in the field of prostaglandin research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. EP2311820A1 Process for the purification of latanoprost by HPLC Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. A concise and scalable chemoenzymatic synthesis of prostaglandins PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. tdcommons.org [tdcommons.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the 15(S)-Latanoprost Stereoisomer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631241#15-s-latanoprost-stereoisomer-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com